

Vegfr-2-IN-45 solubility and preparation for cell culture

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Compound of Interest

Compound Name: Vegfr-2-IN-45

Cat. No.: B15579642

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Application Notes and Protocols for Vegfr-2-IN-45

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Vegfr-2-IN-45**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture applications.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding by its ligands, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5][6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[4][6][7][8][9][10] Given its central role in tumor angiogenesis, VEGFR-2 is a significant target for anti-cancer drug development.[1][2] **Vegfr-2-IN-45** is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.[1]

Product Information

Product Name	Vegfr-2-IN-45
Target	Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action	ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. [1] [3]
Appearance	Crystalline solid
Storage	Store at -20°C for long-term storage.

Solubility Data

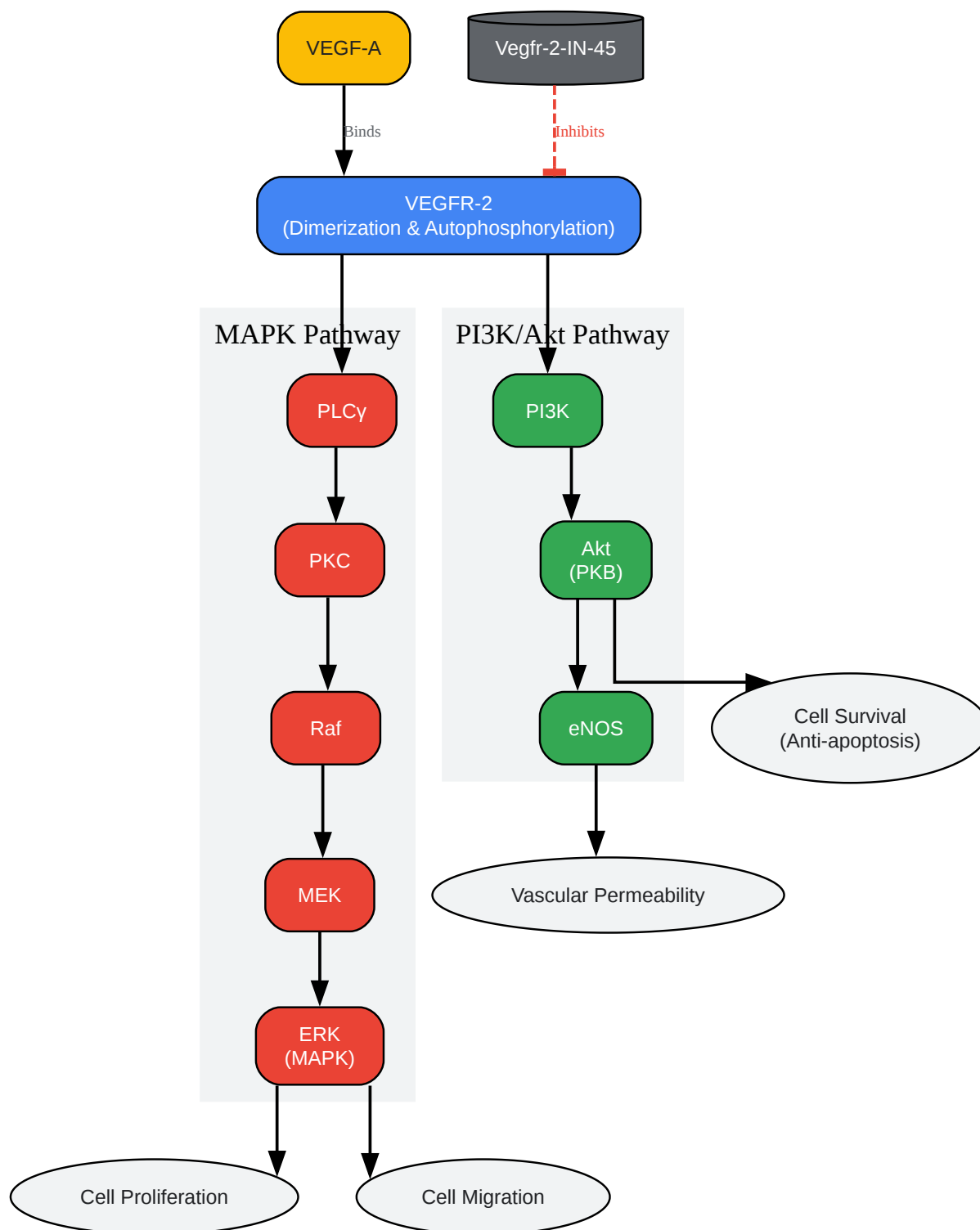
The solubility of **Vegfr-2-IN-45** in common laboratory solvents is crucial for the preparation of stock solutions for in vitro experiments. The following table summarizes the approximate solubility of **Vegfr-2-IN-45**. It is recommended to use sonication to aid dissolution.

Solvent	Solubility (Approximate)
DMSO	≥ 50 mg/mL (≥ 100 mM)
Ethanol	< 5 mg/mL
Water	Insoluble

Note: For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it with cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[\[11\]](#)

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by VEGFR-2 upon ligand binding.



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Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

Preparation of Vegfr-2-IN-45 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Vegfr-2-IN-45** in DMSO.

Materials:

- **Vegfr-2-IN-45** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **Vegfr-2-IN-45**: Determine the molecular weight (MW) of **Vegfr-2-IN-45** from the product datasheet. Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ (mmol/L)} * \text{Volume (L)} * \text{MW (g/mol)}$
- Weigh the compound: Carefully weigh the calculated amount of **Vegfr-2-IN-45** powder in a sterile microcentrifuge tube.
- Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the **Vegfr-2-IN-45** powder.
- Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
- Sterilization (optional): If required, the DMSO stock solution can be sterilized by passing it through a 0.22 μm syringe filter.

- Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to the desired final concentration in cell culture medium.

Materials:

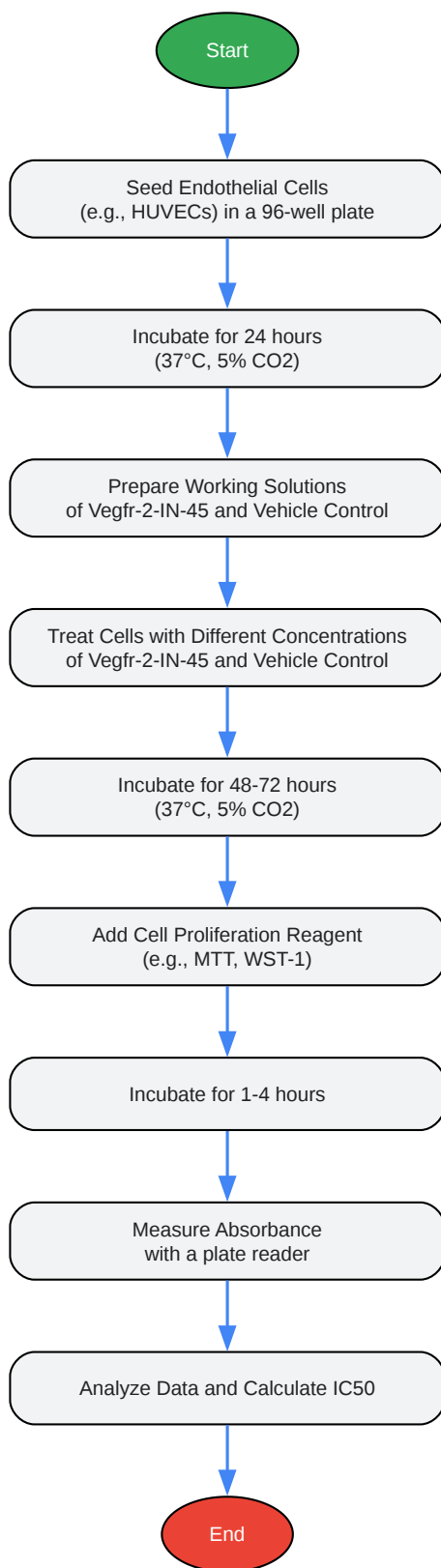
- 10 mM **Vegfr-2-IN-45** stock solution in DMSO
- Complete cell culture medium, pre-warmed to 37°C
- Sterile conical tubes or microcentrifuge tubes

Procedure:

- Thaw the stock solution: Thaw a frozen aliquot of the 10 mM **Vegfr-2-IN-45** stock solution at room temperature.
- Perform serial dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.
 - Intermediate Dilution (e.g., 1:10): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to obtain a 100 µM solution. Mix well by gentle pipetting.
 - Final Dilution (e.g., 1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the final dilution to the same volume of complete cell culture medium. This is crucial to distinguish the effects of the inhibitor from those of the solvent.
- Immediate Use: Use the freshly prepared working solutions immediately for treating cells in culture.

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for assessing the effect of **Vegfr-2-IN-45** on endothelial cell proliferation.



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Caption: General workflow for a cell proliferation assay.

General Protocol for a Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general guideline for assessing the anti-proliferative effects of **Vegfr-2-IN-45** on endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
- Complete endothelial cell growth medium
- 96-well cell culture plates, sterile
- **Vegfr-2-IN-45** working solutions
- Vehicle control solution (medium with DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- **Treatment:** After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of **Vegfr-2-IN-45** (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with vehicle control (DMSO) and untreated cells (medium only).

- Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

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